molecular formula C9H12BrN B1288587 5-Bromo-2-tert-butylpyridine CAS No. 39919-58-9

5-Bromo-2-tert-butylpyridine

Cat. No. B1288587
CAS RN: 39919-58-9
M. Wt: 214.1 g/mol
InChI Key: HAJSOFXLKFWERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Bromo-2-tert-butylpyridine is a brominated pyridine derivative that is of interest in various fields of chemistry and materials science. It is related to other brominated pyridines and bipyridines, which are often used as intermediates in the synthesis of complex molecules, including pharmaceuticals and ligands for metal complexes .

Synthesis Analysis

The synthesis of brominated pyridine derivatives, such as 5-Bromo-2-tert-butylpyridine, can be achieved through various methods. For instance, 5-bromo-2,2'-bipyridines can be synthesized via Stille coupling reactions, which involve the use of 2,5-dibromopyridine and 2-trimethylstannylpyridine or its alkyl derivatives . Another approach for synthesizing brominated pyridines is direct bromination or radical decarboxylative bromination of bipyridine hydrobromide salts or corresponding acid chlorides . Additionally, a novel synthesis route for 2-amino-5-tert-butylpyridine has been described, which may offer insights into the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be characterized using various spectroscopic techniques, such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) for single crystals . For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, a related compound, was determined using XRD and further analyzed using density functional theory (DFT) to compare the optimized structure with the experimental data .

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates that can undergo various chemical reactions. For instance, 2-amino-5-bromopyridine can be electrocatalytically carboxylated with CO2 in an ionic liquid to form 6-aminonicotinic acid, showcasing the potential for carbon-halogen bond activation and functionalization . The reactivity of brominated pyridines allows for their use in constructing complex molecules and in drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-tert-butylpyridine and related compounds are influenced by their molecular structure. The presence of bromine and tert-butyl groups can affect the compound's solubility, boiling point, and stability. The electrochemical behavior of these compounds can be studied using techniques like cyclic voltammetry, which provides insights into their redox properties . Additionally, the luminescence and thermodynamic properties of brominated pyridine complexes have been investigated, revealing their potential applications in materials science .

Scientific Research Applications

Application 1: Synthesis of Cobaloxime Derivatives

  • Summary of the Application : Cobaloximes are compounds that exist at the interface of classical coordination chemistry, organometallic chemistry, and bioinorganic chemistry. They have been studied extensively as model compounds for the coenzyme vitamin B12 .
  • Methods of Application or Experimental Procedures : The experiment was divided into two parts. In the first part, dibromo (dimethylglyoximato) cobalt (III) was synthesized. The second part of the experiment involved synthesizing bromo (4-tert-butylpyridine) cobaloxime .
  • Results or Outcomes : The final product of the first part was green microcrystalline and it was characterized by 1H NMR, 13C NMR and Infrared spectroscopy. The final product of the second part was brown microcrystalline and it was characterized by 1H NMR, and 13C NMR spectroscopy .

Application 2: Bromination of 2-tert-butylpyrene

  • Summary of the Application : The bromination mechanism of 2-tert-butylpyrene was probed, which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes .
  • Methods of Application or Experimental Procedures : The bromination was carried out by theoretical calculation and detailed experimental methods .
  • Results or Outcomes : The bromine atom may be directed to the K-region (positions 5- and 9-) instead of the more reactive 6- and 8-positions in the presence of iron powder .

properties

IUPAC Name

5-bromo-2-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJSOFXLKFWERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610315
Record name 5-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-tert-butylpyridine

CAS RN

39919-58-9
Record name 5-Bromo-2-tert-butylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a THF (40 ml) suspension of copper cyanide (1.79 g, 20 mmol) which was dried under reduced pressure for 4 hours was added 1.0 M THF solution of tert-butylmagnesium chloride (40 ml, 40 mmol) dropwise at −78° C. over 30 minutes and the mixture was stirred for 1 hour at −78° C. 5-Bromo-2-iodopyridine (2.83 g, 10 mmol) was added at −78° C. and the mixture was stirred for 1 hour at −78° C., followed by additional stirring for 16 hours at room temperature. Then, the reaction was quenched with 25% aqueous ammonia solution (40 ml) and the precipitates were removed by filtration and washed with EtOAc. The filtrate and washings were combined and concentrated in vacuo. Then, filtration, evaporation, and purification by silica gel column chromatography, eluting with hexane/EtOAc (20:1), gave the title compound (1.07 g, 50% yield) as a colorless oil.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

To a suspension of copper cyanide (1.791 g, 20 mmol) in dry tetrahydrofuran (40 mL) at −78° C. under nitrogen was added dropwise a solution of tert-butylmagnesium chloride in tetrahydrofuran (1.0 M, 40 mL, 40 mmol) over 20 minutes. A solution of 5-bromo-2-iodopyridine (5.68 g, 20 mmol) in dry tetrahydrofuran (20 mL) was then added via cannula and the reaction mixture stirred at −78° C. for 1 hour then allowed to warm slowly to room temperature. The reaction was quenched by the addition of 25% aqueous ammonium hydroxide solution (28-30%, 100 mL) and the mixture partitioned between ethyl acetate (500 mL) and 25% aqueous ammonium hydroxide solution (28-30%, 400 mL). The organic phase was separated, washed with water (400 mL) and saturated brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give a brown oil. The crude product was purified by chromatography on silica eluting with a solvent gradient of 0 to 10% ethyl acetate in hexanes to give 5-bromo-2-(tert-butyl)pyridine (1.6186 g, 38% yield) as a colorless oil.
Quantity
1.791 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5.68 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-tert-butylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-tert-butylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-tert-butylpyridine
Reactant of Route 4
5-Bromo-2-tert-butylpyridine
Reactant of Route 5
5-Bromo-2-tert-butylpyridine
Reactant of Route 6
5-Bromo-2-tert-butylpyridine

Citations

For This Compound
1
Citations
RF Francis, CD Crews, BS Scott - The Journal of Organic …, 1978 - ACS Publications
… However, treatment of complex la with either bromine or pyridinium perbromide gave no detectable amount of 5-bromo-2-tert-butylpyridine but did afford 6,6'-di-tertbutyl-3,3'-dipyridyl (16…
Number of citations: 42 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.